Mevalonic acid

概要

説明

メバロン酸は、コレステロール、ステロイドホルモン、その他の必須生体分子を含むイソプレノイドの生合成に関与するメバロン酸経路における重要な中間体です .

2. 製法

合成経路と反応条件: メバロン酸は、さまざまな方法で合成することができます。一般的な方法の1つは、イソプレノールから出発するエナンチオ選択的合成です。このプロセスには、ホモアリルエポキシ化とそれに続くエナンチオマー濃縮が含まれ、重要なエポキシド中間体を生成します。 さらなる反応により、ラセミメバロン酸またはそのエナンチオマーが生成されます .

工業生産方法: 工業的な設定では、メバロン酸はしばしば微生物発酵によって製造されます。この方法は、大腸菌などの遺伝子組み換え微生物を使用して、メバロン酸経路酵素を過剰発現させます。 発酵プロセスは、メバロン酸の高収率を達成するように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: Mevalonic acid can be synthesized through various methods. One common approach involves the enantioselective synthesis starting from isoprenol. The process includes homoallylic epoxidation followed by enantiomeric enrichment to obtain the key epoxide intermediate. Further reactions lead to the production of either racemic this compound or its enantiomers .

Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. This method utilizes genetically engineered microorganisms, such as Escherichia coli, to overexpress the mevalonate pathway enzymes. The fermentation process is optimized to achieve high yields of this compound .

化学反応の分析

反応の種類: メバロン酸は、以下を含むさまざまな化学反応を起こします。

酸化: メバロン酸は酸化されて、メバロノラクトンを生成することができます。

還元: メバロン酸は還元されて、メバロネートを生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

メバロノラクトン: 酸化によって生成されます。

メバロネート-5-リン酸: リン酸化によって生成されます.

4. 科学研究での用途

メバロン酸は、科学研究で多くの用途があります。

化学: イソプレノイドやその他の複雑な分子の合成における前駆体として使用されます。

生物学: メバロン酸は、コレステロールとステロイドホルモンの生合成に不可欠です。

科学的研究の応用

Mevalonic acid has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of isoprenoids and other complex molecules.

Biology: this compound is essential for the biosynthesis of cholesterol and steroid hormones.

Medicine: It is a target for drugs like statins, which inhibit its production to lower cholesterol levels.

Industry: this compound is used in the production of synthetic rubber and other industrial chemicals.

作用機序

メバロン酸は、メバロン酸経路を通じて作用を発揮します。メバロン酸はイソペンテニルピロリン酸に変換され、これはイソプレノイドの合成における構成要素として機能します。 この経路における重要な酵素は、ヒドロキシメチルグルタリル-コエンザイムAレダクターゼであり、ヒドロキシメチルグルタリル-コエンザイムAをメバロン酸に変換する反応を触媒します . この酵素は、スタチンの標的であり、その活性を阻害してコレステロールの合成を抑制します .

6. 類似化合物の比較

メバロン酸は、メバロン酸経路における役割のためにユニークです。類似の化合物には以下が含まれます。

イソペンテニルピロリン酸: メバロン酸の直接産物です。

ゲラニルピロリン酸: テルペノイドの合成における中間体です。

ファルネシルピロリン酸: イソプレノイド生合成経路における別の中間体です.

メバロン酸は、さまざまな必須生体分子の生合成の中心的な役割を果たすため、生物学的および産業的な両方において重要な化合物です .

類似化合物との比較

Mevalonic acid is unique due to its role in the mevalonate pathway. Similar compounds include:

Isopentenyl pyrophosphate: A direct product of this compound.

Geranyl pyrophosphate: An intermediate in the synthesis of terpenoids.

Farnesyl pyrophosphate: Another intermediate in the isoprenoid biosynthesis pathway.

This compound stands out due to its central role in the biosynthesis of a wide range of essential biomolecules, making it a critical compound in both biological and industrial contexts .

生物活性

Mevalonic acid (MVA) is a crucial intermediate in the biosynthesis of cholesterol and other isoprenoids. Its biological activity extends beyond mere metabolic pathways; it plays significant roles in cell proliferation, membrane integrity, and potential therapeutic applications. This article explores the multifaceted biological activities of this compound, supported by case studies and relevant research findings.

1. Role in Cholesterol Biosynthesis

This compound is synthesized from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) through the action of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This pathway is vital for producing cholesterol, which is essential for cell membrane structure and function. Research indicates that mevalonate-derived products are crucial for cell proliferation, as cells require cholesterol and other metabolites for growth and division .

2. Cellular Proliferation and Membrane Integrity

This compound has been implicated in various cellular processes, including:

- Cell Growth : Studies have shown that mevalonate is essential for the proliferation of different cell types. Inhibition of mevalonate synthesis can lead to reduced cell growth, demonstrating its role as a growth factor .

- Membrane Function : MVA contributes to the modification of membrane-associated proteins, including G proteins involved in signal transduction. This modification is critical for maintaining cellular functions such as osmolarity and endocytosis .

3.1 Mevalonic Acidemia

Mevalonic acidemia is a rare genetic disorder caused by mutations in the MVK gene, leading to elevated levels of this compound in the body. Clinical manifestations include developmental delays, dysmorphic features, and metabolic crises. A study involving 61 patients demonstrated that elevated urinary excretion of this compound could serve as a diagnostic marker for this condition, with high sensitivity (92%) and specificity (90%) .

| Characteristic | MK-deficient Patients | MK-sufficient Patients with Elevated MVA | MK-sufficient Patients with Normal MVA |

|---|---|---|---|

| Number (n) | 13 | 12 | 48 |

| Gender (M/F) | 5/8 | 3/9 | 24/24 |

| Median Age (years) | 3.7 | 3.5 | 5.6 |

| Median MVA Excretion (μmol/L) | 11 | 3.3 | 0.1 |

3.2 Pharmacological Applications

Recent studies have explored the potential of statins, which inhibit HMG-CoA reductase, to modulate mevalonate levels for therapeutic benefits:

- Cancer Treatment : Statins like simvastatin have shown promise in inhibiting tumor growth by blocking mevalonate synthesis. In vitro studies indicated that simvastatin could synergistically enhance the effects of chemotherapeutic agents on glioma cells .

- Skin Barrier Recovery : Topical application of this compound has been shown to enhance skin barrier recovery in aged mice by stimulating cholesterol synthesis and improving epidermal permeability barrier function .

The biological effects of this compound are mediated through several mechanisms:

- Cholesterol Synthesis Stimulation : MVA directly stimulates the activity of HMG-CoA reductase, enhancing cholesterol production necessary for cellular functions .

- Protein Modifications : Mevalonate-derived modifications are essential for the proper functioning of various proteins involved in cellular signaling and membrane integrity .

- Regulatory Effects on Gene Expression : The mevalonate pathway influences the expression of genes associated with lipid metabolism and cell cycle regulation .

特性

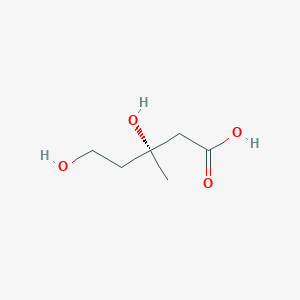

IUPAC Name |

(3R)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314151 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

17817-88-8, 150-97-0 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 27 °C | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。